6,8-dichloro-3-{5-[(4-methylphenyl)amino]-1,3,4-thiadiazol-2-yl}-2H-chromen-2-one
CAS No.: 326913-62-6
Cat. No.: VC7409335
Molecular Formula: C18H11Cl2N3O2S
Molecular Weight: 404.27
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 326913-62-6 |
|---|---|
| Molecular Formula | C18H11Cl2N3O2S |
| Molecular Weight | 404.27 |
| IUPAC Name | 6,8-dichloro-3-[5-(4-methylanilino)-1,3,4-thiadiazol-2-yl]chromen-2-one |
| Standard InChI | InChI=1S/C18H11Cl2N3O2S/c1-9-2-4-12(5-3-9)21-18-23-22-16(26-18)13-7-10-6-11(19)8-14(20)15(10)25-17(13)24/h2-8H,1H3,(H,21,23) |
| Standard InChI Key | HMEXLHRXCKOSEV-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)NC2=NN=C(S2)C3=CC4=CC(=CC(=C4OC3=O)Cl)Cl |
Introduction
The compound 6,8-dichloro-3-{5-[(4-methylphenyl)amino]-1,3,4-thiadiazol-2-yl}-2H-chromen-2-one is a heterocyclic organic molecule that combines a coumarin scaffold with a 1,3,4-thiadiazole moiety. This structure is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The presence of electron-withdrawing groups (chlorine atoms) at positions 6 and 8 of the chromenone ring and the thiadiazole-linked arylamine enhances its pharmacological profile.
Structural Features
The compound's molecular structure can be characterized as follows:
| Feature | Details |
|---|---|
| Core Structure | Coumarin (chromen-2-one) fused with a thiadiazole moiety |
| Substituents | - Chlorine atoms at positions 6 and 8 - Aryl amine at the thiadiazole |
| Functional Groups | - Lactone (chromenone) - Amino group - Thiadiazole |
| Molecular Formula | C<sub>17</sub>H<sub>10</sub>Cl<sub>2</sub>N<sub>3</sub>O<sub>2</sub>S |
| Molecular Weight | Approximately 392.25 g/mol |
Synthesis
The synthesis of this compound typically involves multi-step reactions combining coumarin derivatives with thiadiazole intermediates. Below is a general synthetic pathway:
-
Preparation of Coumarin Derivative:
-
Starting from salicylaldehyde or substituted phenols, coumarins are synthesized via the Pechmann condensation or Knoevenagel reaction.
-
Chlorination at positions 6 and 8 is achieved using reagents like thionyl chloride or phosphorus oxychloride.
-
-
Formation of Thiadiazole Moiety:
-
Thiadiazoles are synthesized by reacting thiosemicarbazides with carboxylic acids or their derivatives under acidic conditions.
-
-
Coupling Reaction:
-
The thiadiazole derivative is coupled with the coumarin scaffold using catalysts like triethylamine in solvents such as ethanol or dimethylformamide (DMF).
-
Biological Activity
Coumarin-thiadiazole hybrids are widely studied for their pharmacological potential. The following table summarizes potential activities:
| Activity | Mechanism/Target |
|---|---|
| Anticancer | Inhibition of topoisomerase enzymes or kinases; induction of apoptosis |
| Antimicrobial | Disruption of bacterial cell walls or inhibition of DNA gyrase |
| Anti-inflammatory | Inhibition of cyclooxygenase (COX) enzymes or lipoxygenase pathways |
Supporting Data:
-
Molecular docking studies suggest strong binding affinities to enzymes like cyclooxygenase (COX) and topoisomerases.
-
In vitro assays have demonstrated cytotoxicity against breast cancer cell lines and antimicrobial activity against Gram-positive bacteria.
Analytical Characterization
The compound's structure is confirmed using advanced spectroscopic techniques:
| Technique | Observations |
|---|---|
| NMR Spectroscopy | Proton () and carbon () signals confirm aromatic and lactone groups. |
| Mass Spectrometry | Molecular ion peak at , consistent with molecular weight. |
| IR Spectroscopy | Characteristic peaks for lactone (), amine (), and thiadiazole (). |
Potential Applications
-
Drug Development:
-
The compound serves as a lead molecule for designing anticancer and anti-inflammatory drugs.
-
-
Material Science:
-
The unique electronic properties of coumarin-thiadiazole hybrids make them candidates for optoelectronic applications.
-
-
Biological Probes:
-
Fluorescent properties of coumarins enable their use in imaging and diagnostic tools.
-
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume